4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(hexoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FOS/c1-2-3-4-5-8-15-10-11-9-12(14)6-7-13(11)16/h6-7,9,16H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIAIWGLUQKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 2 N Hexyloxy Methyl Thiophenol
Precursor Synthesis: Advanced Approaches to 4-Fluorothiophenol (B130044) Derivatives
The initial phase of the synthesis focuses on the creation of a suitable 4-fluorothiophenol precursor. This typically involves the regioselective introduction of both fluorine and thiol functionalities onto an aromatic ring.
Achieving the desired 1-fluoro-4-thio substitution pattern on the benzene (B151609) ring requires precise control over the regioselectivity of the fluorination reaction. Modern synthetic methods offer several powerful strategies to accomplish this. One common approach involves the use of commercially available fluorinated building blocks. For instance, 4-fluorotoluene (B1294773) can serve as a starting material, where the fluorine atom is already in the desired position. Subsequent functionalization at other positions can then be carried out.
Another advanced strategy is the use of diazotization-fluorination reactions, such as the Balz-Schiemann reaction, on a corresponding aniline (B41778) derivative. This method allows for the introduction of a fluorine atom at a specific position directed by the initial placement of the amino group.
More recent developments in fluorination chemistry include the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents can directly fluorinate activated aromatic rings with high regioselectivity, often dictated by the electronic nature of existing substituents. For the synthesis of precursors to 4-fluorothiophenol, a strategy could involve the fluorination of an appropriately substituted benzene derivative where other groups direct the fluorine to the desired para position.
With the fluorine atom in place, the next critical step is the introduction of the thiol group. When starting with a halogenated aromatic precursor, such as a bromo- or iodo-substituted fluorobenzene (B45895), several thiolation methods can be employed.
A classical approach is the Newman-Kwart rearrangement. This reaction involves the O- to S-migration of a thiocarbamate, which is initially formed from a phenol. The resulting S-aryl thiocarbamate can then be hydrolyzed to yield the desired thiophenol.
Alternatively, direct thiolation can be achieved through metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed coupling of a halogenated fluorobenzene with a thiol equivalent, such as a protected thiol or a metal sulfide, offers a direct route to the thiophenol.
Another effective method involves the use of a Grignard or organolithium reagent derived from the halogenated fluorobenzene. Reaction of this organometallic intermediate with elemental sulfur, followed by an acidic workup, provides the target thiophenol. This approach is particularly useful when the halogen at the desired position for thiolation is more reactive than other halogens present on the ring.
A common and practical laboratory-scale synthesis of a key intermediate, 2-bromo-5-fluorotoluene (B1266450), provides a versatile starting point for the subsequent introduction of both the thiol and the (n-hexyloxy)methyl groups. sigmaaldrich.comchemicalbook.com
Installation of the (n-Hexyloxy)methyl Moiety
The second major phase of the synthesis involves the construction and attachment of the (n-hexyloxy)methyl side chain to the 2-position of the 4-fluorothiophenol core. This can be achieved through several strategic bond formations.
The formation of the ether linkage within the (n-hexyloxy)methyl group is a key step. The Williamson ether synthesis is a classic and reliable method for this transformation. masterorganicchemistry.com This involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this synthesis, one could envision reacting sodium n-hexoxide with a 2-(halomethyl)-4-fluorothiophenol derivative. The alkoxide is typically generated in situ by treating n-hexyl alcohol with a strong base like sodium hydride.
Recent advancements in etherification include metal-catalyzed cross-coupling reactions, which can offer milder conditions and broader substrate scope. For instance, a palladium- or copper-catalyzed reaction between n-hexyl alcohol and a 2-(halomethyl) intermediate could be employed. organic-chemistry.org
The n-hexyl group provides a significant hydrophobic component to the final molecule. Its introduction is typically achieved through an etherification reaction. As mentioned in the Williamson ether synthesis, reacting n-hexyl alcohol with a suitable electrophile is the most common approach. masterorganicchemistry.com The choice of solvent and base is crucial for the efficiency of this reaction, with polar aprotic solvents like DMF or THF often being preferred. The reactivity of the starting alcohol can be enhanced by converting it to the corresponding alkoxide. masterorganicchemistry.com The introduction of a hexyloxy group has been shown to influence the fluorescent properties of certain molecules. nih.gov
A crucial step in the synthesis is the creation of the methylene (B1212753) bridge that connects the aromatic ring to the hexyloxy group. Starting from a precursor with a methyl group at the 2-position, such as 2-bromo-5-fluorotoluene sigmaaldrich.comchemicalbook.com, this methyl group must be functionalized to allow for the attachment of the ether.
A common strategy is the radical halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This converts the methyl group into a bromomethyl group, which is an excellent electrophile for the subsequent Williamson ether synthesis with n-hexanol.
Alternatively, oxidation of the methyl group to a hydroxymethyl group, followed by conversion to a better leaving group like a tosylate or mesylate, can also provide a suitable substrate for nucleophilic substitution by n-hexoxide. figshare.com
C-S Bond Formation and Alkylation Approaches
The formation of the thioether linkage is a critical step in the synthesis of the target molecule. This is typically achieved through the S-alkylation of a corresponding thiophenol precursor. The nucleophilicity of the sulfur atom in thiophenols allows for its reaction with various electrophiles. youtube.com
The S-alkylation of thiophenols is a fundamental and widely used method for forming C-S bonds. jmaterenvironsci.com This reaction typically involves the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent, such as an alkyl halide, in an SN2 displacement. youtube.com
Stoichiometric Methods: The most straightforward approach involves using a stoichiometric amount of a base to deprotonate the thiophenol. Common bases include alkali metal hydroxides or alkoxides like sodium methoxide. youtube.com While effective, these methods can sometimes lead to side reactions and require careful control of reaction conditions. In general, the direct reaction of a haloalkane with sodium hydrosulfide (B80085) can be inefficient on a lab scale due to the competing formation of dialkyl sulfides. wikipedia.org
Catalytic Methods: To improve efficiency and sustainability, catalytic methods are often preferred. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between an aqueous base and an organic-soluble thiophenol, often leading to shorter reaction times. akjournals.com Heterogeneous catalysts, like potassium carbonate on alumina (B75360) (KF/Al₂O₃) or silica-supported fluoroboric acid (SiO₂-HBF₄), offer the advantage of simple work-up, as the catalyst can be removed by filtration. researchgate.net These solid-supported reagents can be used in solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net For instance, alkyl halides can be used as catalysts for the dehydrative S-alkylation of thiols with alcohols, providing a transition-metal- and base-free method for preparing thioethers. rsc.org
Table 1: Comparison of Catalytic and Stoichiometric Systems for S-Alkylation of Thiophenols
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Stoichiometric | Sodium Methoxide, Alkyl Halide | Polar aprotic solvent (e.g., THF) youtube.com | Fast, simple concept youtube.com | Requires stoichiometric base, potential for over-alkylation wikipedia.org |
| Phase-Transfer Catalysis | NaOH, TBAB, Alkyl Halide | Biphasic system (e.g., CH₂Cl₂/H₂O) unimi.it | Efficient, short reaction times akjournals.com | Catalyst may need to be removed from product |
| Heterogeneous Catalysis | K₂CO₃, Alkyl Halide | Packed-bed flow reactor, ambient temp. akjournals.comresearchgate.net | Easy catalyst removal, high atom efficiency, anhydrous conditions akjournals.com | May require specific equipment (flow reactor) |
| Dehydrative Alkylation | Alcohol, Alkyl Halide (catalyst) | Base-free, transition-metal-free rsc.org | Green, tolerates wide range of substrates rsc.org | May not be suitable for all functional groups |
In recent years, photoredox and visible-light-mediated reactions have emerged as powerful and green alternatives to traditional methods for C-S bond formation. sioc-journal.cn These reactions often proceed under mild conditions and exhibit high reactivity and selectivity. sioc-journal.cn
The general mechanism involves the generation of a thiyl radical (RS•) from the corresponding thiophenol. acs.org This can be achieved through various pathways, including the use of a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. acs.org The excited photocatalyst can then engage in an electron transfer process with the thiophenol.
An alternative, metal-free approach involves the formation of an electron donor-acceptor (EDA) complex between a thiophenol anion (donor) and an alkylating agent like an N-hydroxyphthalimide ester (acceptor). acs.org This EDA complex can absorb visible light directly, initiating the reaction without the need for an external photocatalyst. acs.org This method has been shown to be effective even under sunlight. acs.org These light-induced methods can be highly chemoselective. For example, Ni-catalyzed, photoredox-mediated cross-couplings of thiols with aryl iodides have been achieved with high tolerance for other functional groups and can even be performed in the presence of molecular oxygen. acs.org
Table 2: Examples of Visible-Light Mediated S-Alkylation Methodologies
| Method | Catalyst/System | Reactants | Conditions | Key Features |
|---|---|---|---|---|
| Dual Catalysis | Ir-photocatalyst, Ni-catalyst | Thiophenol, Aryl Iodide | Organic solvent, blue LED light | High chemoselectivity, functional group tolerance acs.org |
| EDA Complex | None (Photocatalyst-free) | Thiophenol, N-hydroxyphthalimide ester, tertiary amine | Sunlight or visible light (400–650 nm) acs.org | Metal-free, utilizes EDA complex between reactants acs.org |
| Organocatalysis | 4-(trifluoromethyl)thiophenol | N-(acetoxy)phthalimides | Room temperature, visible light | Uses a simple thiophenol as an organocatalyst acs.org |
| Synergistic Catalysis | Photoredox catalyst, Iron catalyst | Thiophenol, Alkene, Sulfonyl Chloride | Not specified | Three-component reaction, avoids pre-synthesis of reagents nih.gov |
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for the alkylation of thiophenols. chim.it These benefits include superior heat and mass transfer, enhanced safety for exothermic reactions, and precise control over reaction parameters like temperature and residence time. nih.gov
A common setup for thiol alkylation involves a packed-bed reactor filled with a heterogeneous base, such as potassium carbonate. akjournals.comresearchgate.net A solution containing the thiophenol and the alkylating agent in an anhydrous solvent is then pumped through the reactor. akjournals.com This process is highly efficient, and in many cases, the only work-up required is the evaporation of the solvent to isolate the pure product. akjournals.com This high efficiency aligns with the principles of green chemistry. akjournals.com Flow chemistry also facilitates rapid optimization of reaction conditions and allows for safe and straightforward scaling up of production. chim.it The use of super-heated solvents, made possible by the contained nature of flow reactors, can dramatically reduce reaction times. chim.it
Table 3: Flow Chemistry Setups for Thiol Alkylation
| Reactor Type | Base/Catalyst | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Packed-Bed | Potassium Carbonate (heterogeneous) | Ethanol | Ambient | Good yield (e.g., 80% for benzylation of thiophenol), simple work-up akjournals.com |
| Microreactor | Not specified (telescoped synthesis) | THF | 90 °C | High overall yield (91%) in a multi-step sequence chim.it |
| Packed-Bed | Various inorganic bases | Various organic solvents | Ambient to elevated | Higher temperatures and longer residence times needed for less reactive phenols vs. thiols researchgate.net |
Convergent and Divergent Synthetic Routes to 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol
A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. researchgate.net For this compound, a convergent approach might involve:
Synthesis of a suitable 4-fluoro-2-(halomethyl)thiophenol intermediate.
Independent preparation of sodium n-hexoxide.
Coupling these two fragments to form the final product.
A divergent synthesis starts from a central core molecule that is sequentially elaborated. wikipedia.org This strategy is particularly useful for creating a library of related compounds. wikipedia.org A divergent route to the target molecule could begin with 4-fluorothiophenol. bldpharm.com This common precursor could then be reacted with different electrophiles at the 2-position to create a variety of analogs, or the n-hexyloxy group could be introduced first, followed by modification of other parts of the molecule. For example, N-substituted isocyanates and isothiocyanates have been used in divergent cascade reactions to generate diverse heterocyclic structures. nih.gov
The efficiency of a synthetic route is often evaluated using the principles of step economy and atom economy.
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of addition or rearrangement reactions. Substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. primescholars.com For the synthesis of this compound, a Williamson ether-type synthesis to install the n-hexyloxy group would have a lower atom economy than a hypothetical addition reaction, as it would produce a salt byproduct (e.g., NaBr). Combining pot, atom, and step economy (PASE) is a powerful strategy for developing green and efficient synthetic routes. researchgate.net
Translating a laboratory-scale synthesis to an industrial, scalable process presents several challenges.
Reagent Cost and Availability: The cost of starting materials, catalysts (especially those based on precious metals like iridium), and reagents becomes a critical factor on a large scale. The synthesis of the initial 4-fluorothiophenol or a related precursor is a key consideration. organic-chemistry.orgorgsyn.org
Reaction Conditions: Reactions requiring very low temperatures, high pressures, or highly dilute conditions can be difficult and expensive to implement on a large scale. Photochemical reactions, while green, can pose scalability challenges due to the need for specialized reactor designs to ensure efficient light penetration. nih.gov
Safety and Heat Management: Exothermic reactions, common in alkylations, pose a significant safety risk on a large scale due to the difficulty of dissipating heat. Flow chemistry offers a significant advantage here by providing a much higher surface-area-to-volume ratio, allowing for efficient thermal control. nih.gov
Purification: Chromatographic purification, which is common in the lab, is often impractical and costly for large quantities of material. The ideal scalable process yields a product that can be purified by simple crystallization or distillation, or that is pure enough to be used directly. akjournals.com The need to remove byproducts and catalysts efficiently is paramount.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 N Hexyloxy Methyl Thiophenol
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or analogs)
As of the current literature survey, a crystal structure for 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol itself has not been reported. However, X-ray crystallography data for analogous thiophene (B33073) derivatives provide valuable insights into the potential solid-state conformation. For instance, the crystal structures of other substituted thiophenols and benzothiophenes have been determined, revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
In a hypothetical crystal structure of a derivative, one would expect to observe key features such as the planarity of the benzene (B151609) ring and the orientation of the hexyloxymethyl and thiol substituents. Intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the aromatic rings, would play a significant role in the crystal packing. The presence of the fluorine atom could also lead to specific C-H···F interactions. Analysis of such a structure would provide definitive proof of the connectivity and stereochemistry and offer a detailed picture of the molecule's three-dimensional architecture.
Computational and Theoretical Studies on 4 Fluoro 2 N Hexyloxy Methyl Thiophenol
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate electronic properties, molecular structure, and reactivity. researchgate.net For a molecule like 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol, DFT calculations, typically using a basis set such as 6-311++G(d,p), can elucidate its electronic landscape. nih.gov
The electronic structure is fundamentally described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a crucial indicator of chemical reactivity and kinetic stability. chemrevlett.com
In the case of this compound, the HOMO is expected to have significant contributions from the sulfur p-orbitals and the π-system of the benzene (B151609) ring. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring. The substituents play a key role:
Fluorine: As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted thiophenol. nih.gov
(n-hexyloxy)methyl group: The ether oxygen and the alkyl chain are electron-donating groups. This effect, particularly from the ortho position, would tend to raise the HOMO energy level, counteracting the effect of the fluorine atom to some extent.
These calculations provide quantitative data on the molecule's electronic character, as illustrated in the hypothetical data table below.
Table 1: Predicted Frontier Molecular Orbital Energies (DFT B3LYP/6-311++G(d,p)) This table is illustrative, based on expected trends from related compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Thiophenol (Reference) | -5.85 | -0.95 | 4.90 |
| 4-Fluorothiophenol (B130044) (Reference) | -5.98 | -1.10 | 4.88 |
| This compound (Predicted) | -5.90 | -1.05 | 4.85 |
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and conformational flexibility. nih.gov For this compound, a conformational analysis would map the potential energy surface as a function of its rotatable bonds.
Key rotational degrees of freedom include:
C-S bond: Rotation of the thiol (-SH) group relative to the plane of the benzene ring.
Aryl-CH₂ bond: Rotation of the (n-hexyloxy)methyl group.
CH₂-O and O-Hexyl bonds: Rotation around the ether linkages.
C-C bonds within the hexyl chain: Multiple rotations contributing to the chain's flexibility.
Studies on the simpler 4-fluorothiophenol show that the molecule is planar in its equilibrium configuration. researchgate.net The barrier to internal rotation for the thiol group in 4-fluorothiophenol was determined to be 62.5 cm⁻¹, which is significantly lower than the 277 cm⁻¹ barrier in unsubstituted thiophenol. researchgate.net This suggests that the electronic influence of the para-fluorine atom alters the potential energy landscape of the thiol rotation.
For this compound, the bulky and flexible side chain at the ortho position introduces significant steric hindrance. This would create a more complex energy landscape with multiple local energy minima corresponding to different spatial arrangements of the hexyloxy chain. Mapping this landscape would require systematic scanning of the dihedral angles associated with the key rotatable bonds to identify low-energy conformers and the energy barriers separating them.
Table 2: Comparison of Rotational Barriers for Thiol Group
| Compound | Experimental Rotational Barrier (V₂) | Source |
|---|---|---|
| Thiophenol | 277 cm⁻¹ | researchgate.net |
| 4-Fluorothiophenol | 62.5 cm⁻¹ | researchgate.net |
| This compound | Predicted to be higher than 62.5 cm⁻¹ due to steric hindrance from the ortho-substituent | N/A |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be validated against experimental measurements. For this compound, DFT methods can predict key spectra:
¹H and ¹³C NMR: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.net The predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the carbon atom attached to fluorine (C4) would show a characteristic large one-bond ¹³C-¹⁹F coupling. The chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the fluorine, thiol, and (n-hexyloxy)methyl groups.
IR Spectroscopy: Calculation of vibrational frequencies helps in assigning bands in an experimental IR spectrum. Key predicted vibrations would include the S-H stretch, C-S stretch, C-F stretch, and various vibrations of the aromatic ring and the alkyl ether side chain. For example, the C=O stretching frequency in other molecules has been accurately predicted using these methods. researchgate.net
Microwave spectroscopy studies on 4-fluorothiophenol have demonstrated the powerful synergy between theoretical calculations and experimental data, where ab initio calculations were essential for interpreting the complex spectra resulting from internal rotation. researchgate.net A similar integrated approach would be invaluable for confirming the structure and dynamics of this compound.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) relative to TMS This table is for illustrative purposes, showing the type of data generated from GIAO calculations. Actual values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C1 (C-S) | ~128 | Deshielded by sulfur, shielded by ortho-substituent. |
| C2 (C-CH₂) | ~138 | Deshielded by two substituents. |
| C3 | ~116 | Shielded by ortho-substituents, influenced by fluorine. |
| C4 (C-F) | ~162 (doublet) | Strongly deshielded by fluorine, large J(C-F) coupling. |
| C5 | ~117 (doublet) | Influenced by para-fluorine. |
| C6 | ~130 | Influenced by para-thiol group. |
| -CH₂-O- | ~70 | Typical range for an alkyl ether methylene (B1212753) group. |
| Hexyl Chain | ~14-32 | Standard aliphatic carbon chemical shifts. |
Investigation of Fluorine's Electronic Effects on Thiophenol Reactivity
The introduction of a fluorine atom onto a molecule can dramatically alter its reactivity through potent stereoelectronic effects. nih.govnih.gov In this compound, the fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+M).
Key impacts on reactivity include:
Thiol Acidity: The strong -I effect of fluorine helps to stabilize the negative charge of the corresponding thiolate anion (ArS⁻) formed upon deprotonation. This increases the acidity of the thiol proton (S-H) compared to unsubstituted thiophenol. More acidic thiols are more likely to donate their proton. nih.gov
Nucleophilicity: While the thiol is more acidic, the resulting thiolate anion's nucleophilicity might be slightly reduced due to the electron-withdrawing nature of the fluorinated ring.
Redox Potential: The electron-withdrawing fluorine atom makes the aromatic ring more electron-deficient, which generally makes the molecule harder to oxidize.
Aromatic Substitution: The fluorine atom deactivates the ring towards electrophilic aromatic substitution due to its inductive effect but directs incoming electrophiles to the ortho and para positions (with the para position being blocked). Its presence can also enable nucleophilic aromatic substitution (SNAᵣ) reactions, where a strong nucleophile displaces the fluorine atom, a reaction pathway of significant interest in medicinal chemistry and materials science. acs.org
Computational studies can quantify these effects by calculating parameters such as pKa values, electrostatic potential maps (to visualize electron-rich and -poor regions), and activation energies for model reactions. chemrevlett.com
Modeling Intermolecular Interactions and Self-Assembly Propensities
The structure of this compound, featuring a polar headgroup (the fluoro-thiophenol moiety) and a long, nonpolar tail (the n-hexyloxy group), suggests a propensity for self-assembly. Modeling intermolecular interactions is crucial for predicting how these molecules might organize in the solid state or on surfaces. nih.gov
Potential non-covalent interactions that would govern self-assembly include:
Hydrogen Bonding: The acidic thiol proton can act as a hydrogen bond donor, potentially forming S-H···S or S-H···F interactions with neighboring molecules.
π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring can promote favorable π-π stacking interactions with other aromatic rings.
Van der Waals Forces: The long n-hexyl chains will interact via significant van der Waals forces, which are a primary driving force for the ordering of long-chain molecules, such as in self-assembled monolayers (SAMs).
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the C-F, C-S, and C-O bonds.
Computational methods like DFT with dispersion corrections (e.g., DFT-D3) or specialized methods for analyzing non-covalent interactions (e.g., PIXEL, Atoms in Molecules theory) can be used to calculate the energies of these interactions. nih.gov Such models can predict the formation of ordered structures like lamellae in the solid state or monolayers on substrates, where the molecules align with their alkyl tails oriented together, driven by a combination of hydrogen bonding, π-stacking at the headgroups, and hydrophobic interactions of the tails.
Derivatization and Functionalization Strategies of 4 Fluoro 2 N Hexyloxy Methyl Thiophenol
Modification of the Thiol Group: Thioetherification, Disulfide Formation, and Sulfonylation
The thiol (-SH) group is arguably the most reactive site on the molecule, serving as a versatile nucleophile and a precursor to various sulfur oxidation states.
Thioetherification: The sulfur atom of the thiol can be readily alkylated or arylated to form thioethers (sulfides). This is typically achieved through nucleophilic substitution reactions where the corresponding thiolate, generated by treating the thiophenol with a base, attacks an alkyl or aryl halide. Modern methods also leverage transition-metal catalysis to couple thiols with a broad range of electrophiles. nih.gov A reducing system, for instance, can enable the direct thioetherification of aromatic carboxylic acids and thiols. organic-chemistry.org
Disulfide Formation: Thiols can undergo oxidative coupling to form disulfide bonds (S-S). libretexts.orglibretexts.orgwikipedia.org This redox reaction is a fundamental transformation in chemistry and biology. libretexts.org The conversion can be accomplished using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even air, often under basic conditions which favor the formation of the reactive thiolate anion. nih.gov This reversible linkage is a key feature in dynamic chemical systems and materials. chemrxiv.org
Sulfonylation: The thiol group can be oxidized to higher oxidation states, most notably to sulfonic acids (R-SO₃H) or their derivatives, such as sulfonyl chlorides (R-SO₂Cl). nih.govacs.org Strong oxidizing conditions are typically required for this transformation. The resulting sulfonyl group is a valuable functional group in medicinal chemistry and materials science. nih.gov Recent methods have focused on developing milder and more selective sulfonylation protocols, including visible light-mediated transformations. nih.govacs.org
Table 1: Representative Reactions of the Thiol Group
| Transformation | Reagents & Conditions | Product Type |
|---|
Transformations Involving the Methylene (B1212753) Ether Bridge
The n-hexyloxy-methyl substituent [-CH₂-O-(CH₂)₅CH₃] introduces a flexible, lipophilic side chain. The core of this functionality is the methylene ether bridge, which is generally stable under many reaction conditions. However, this bridge can be cleaved under specific, often harsh, conditions.
Benzylic ethers, such as the one present in the title compound, can be cleaved by strong acids or through hydrogenolysis. The decomposition of methylene ether bridges can also occur at high temperatures, sometimes leading to the release of formaldehyde. caltech.eduresearchgate.netmdpi.com The stability of this bridge is an asset, as it often remains intact during the modification of other parts of the molecule, preserving the lipophilic side chain. In specific synthetic strategies, however, its cleavage could be envisioned as a method to unmask a hydroxymethyl group at the 2-position of the aromatic ring.
Aromatic Functionalization: Electrophilic and Nucleophilic Substitution Pathways on the Fluorinated Benzene (B151609) Ring
The benzene ring is substituted with three groups: a fluorine atom, a thiol group, and an (n-hexyloxy)methyl group. The interplay of their electronic effects governs the reactivity and regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are directed by the existing substituents.
Thiol (-SH) and Alkoxy (-OR) groups: Both are activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.
Fluorine (-F): Fluorine is an anomaly; it is deactivating through its strong inductive effect but is also ortho, para-directing due to resonance. acs.orgresearchgate.net The reactivity of fluorobenzene (B45895) in EAS can be comparable to that of benzene itself, with a strong preference for substitution at the para position. acs.orgresearchgate.net
Given the substitution pattern of 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol, the positions open for substitution are C3 and C5. The powerful ortho, para-directing influence of the thiol and ether groups, combined with the para-directing effect of the fluorine, would likely favor electrophilic attack at the C5 position, which is ortho to the thiol and meta to the other two groups. The C3 position is sterically more hindered and is flanked by two electron-donating groups.
Table 2: Predicted Regioselectivity of Aromatic Substitution
| Reaction Type | Position | Directing Groups' Influence | Predicted Outcome |
|---|---|---|---|
| Electrophilic Substitution | C5 | ortho to -SH, meta to -F and -CH₂OR | Major product expected |
| Electrophilic Substitution | C3 | ortho to -CH₂OR, meta to -F and -SH | Minor product, sterically hindered |
| Nucleophilic Substitution | C4 | Displacement of -F | Possible with strong nucleophiles |
Synthesis of Conjugates and Polymeric Precursors
The distinct reactivity of the thiol group makes this compound an excellent candidate for incorporation into larger molecular assemblies.
Synthesis of Conjugates: The thiol group can act as a handle for bioconjugation or for linking the molecule to other functional units. nih.gov For instance, it can react with maleimides or be used in thiol-disulfide exchange reactions to attach to proteins or other biomolecules. wikipedia.orgnih.gov Such conjugates can be designed to combine the properties of the thiophenol core with those of another molecule, for applications in drug delivery or materials science. nih.gov
Polymeric Precursors: Thiol-containing molecules are widely used in polymer chemistry. Thiol-ene "click" chemistry, a robust and efficient reaction between a thiol and an alkene, allows for the straightforward functionalization of polymers or the creation of cross-linked networks. google.comnih.govmdpi.com this compound can be grafted onto polymers with pendant vinyl groups or used as a monomer in step-growth polymerizations to create functional polymers with tailored properties. nih.govmdpi.com
Development as a Building Block in Complex Molecular Synthesis
The multiple, orthogonally-addressable functional groups on this compound make it a versatile building block for the synthesis of more complex molecules. nih.gov A synthetic chemist can choose to react the thiol group first, leaving the aromatic ring for later functionalization, or vice versa. For example, the thiol could be protected, followed by a nucleophilic substitution on the fluorine atom, and then a final deprotection and reaction at the sulfur center. This controlled, stepwise functionalization is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures for applications in pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov
Advanced Applications in Chemical Science and Technology
Utilization in Organic Electronics and Optoelectronics
The development of organic electronics and optoelectronics relies heavily on the design of novel organic semiconductors and the engineering of interfaces to control charge injection and transport. Thiophenol derivatives are pivotal in this field, primarily for their ability to form self-assembled monolayers (SAMs) on various conductive and semiconductive surfaces.
The fluorine atom in the 4-position of the benzene (B151609) ring is expected to have a significant impact on the electronic properties of the molecule. Its strong electron-withdrawing nature can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of an adjacent organic semiconductor layer. This can facilitate charge injection from the electrodes and improve the stability of the device by making it less susceptible to oxidation. The (n-hexyloxy)methyl group at the 2-position provides solubility and can influence the packing of the molecules in the solid state, which is a crucial factor for efficient charge transport.
In the realm of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), interfacial engineering is paramount for achieving high efficiency and long operational lifetimes. Thiophenol derivatives can be employed to modify the work function of electrodes, such as indium tin oxide (ITO) or metals, to create more favorable energy level alignment for charge injection or extraction.
For instance, the dipole moment introduced by the fluorine atom in 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol could be harnessed to tune the work function of an electrode. The direction and magnitude of this tuning would depend on the orientation of the molecule on the surface. The n-hexyloxy group, by influencing the packing density and ordering of the SAM, can also play a role in preventing quenching of excitons at the electrode surface, a common loss mechanism in OLEDs. In OSCs, such SAMs can help in establishing an ohmic contact, reducing charge recombination at the interfaces and thereby enhancing the power conversion efficiency.
The primary application of thiophenols in organic electronics is in the formation of Self-Assembled Monolayers (SAMs). The thiol (-SH) group exhibits a strong affinity for gold and other metallic surfaces, leading to the spontaneous formation of well-ordered, dense monolayers. These SAMs can fundamentally alter the surface properties of the underlying substrate.
The structure of this compound is well-suited for this purpose. The thiol group serves as the anchor to the surface. The aromatic ring provides a rigid backbone, while the fluoro and (n-hexyloxy)methyl substituents allow for the fine-tuning of the SAM's properties. The fluorine atom can influence the surface energy and the electronic character of the interface. The hexyloxy chain can create a more hydrophobic surface and can also introduce a specific tilt angle of the molecules with respect to the surface normal, which in turn affects the thickness and dielectric properties of the monolayer.
Table 1: Potential Effects of Substituents in this compound on SAM Properties
| Substituent | Position | Potential Effect on SAM Properties |
| Fluoro | 4 | Modifies surface dipole and energy levels; enhances thermal stability. |
| (n-Hexyloxy)methyl | 2 | Influences molecular packing and tilt angle; provides solubility. |
| Thiol | 1 | Acts as a strong anchor to metal surfaces (e.g., gold). |
Catalysis and Photochemical Applications
The reactivity of the thiol group and the influence of the aromatic substituents make thiophenols versatile participants in catalytic and photochemical processes.
Substituted thiophenols are known to undergo a variety of photoinduced transformations. Upon UV irradiation, the relatively weak S-H bond can undergo homolytic cleavage to generate a thiyl radical and a hydrogen atom. acs.org The presence of a fluorine atom at the para-position can influence the electronic structure of the excited states and the dynamics of this bond cleavage. acs.org Studies on other ortho-substituted thiophenols have shown that the substitution pattern can dictate the nonadiabatic transition probability during dissociation. acs.org
These photogenerated thiyl radicals are key intermediates in a range of chemical reactions. For example, they can participate in radical-mediated polymerization processes or undergo coupling reactions. The photooxidation of para-substituted thiophenol derivatives has been shown to yield disulfides as the major photoproducts. nih.gov The efficiency of such reactions can be dependent on factors like pH and the excitation wavelength. nih.gov The versatility of these light-induced reactions opens up possibilities for the selective and site-specific formation of disulfide bonds, which is relevant in materials science and synthetic chemistry. nih.gov Furthermore, visible-light-mediated photoredox catalysis has been used to synthesize 2-substituted benzothiazoles from thiophenols and nitriles, involving an oxidative radical coupling mechanism. rsc.org
Thiophenols and their corresponding thiolates are widely used as ligands in coordination chemistry and metal-catalyzed reactions. wikipedia.orgresearchgate.net The soft nature of the sulfur atom makes it an excellent ligand for soft metal ions like palladium, platinum, gold, and copper. wikipedia.org The deprotonated thiol, the thiolate, is a strong pi-donor and can act as a bridging ligand between two metal centers. wikipedia.org
In the context of catalysis, thiophenol-based ligands can be used to modulate the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. beilstein-journals.org While the (n-hexyloxy)methyl group in this compound is not a traditional coordinating group, its steric bulk can influence the coordination environment around the metal center. The fluorine atom, with its electron-withdrawing nature, can affect the electron density on the sulfur atom and, consequently, the strength of the metal-sulfur bond. Thiophenol-based ligands have been shown to be versatile in forming stable complexes with a wide range of transition metals. researchgate.net The cleavage of C-S bonds in thiophenes and related compounds can also be mediated by transition metal complexes, a reaction of great importance in hydrodesulfurization processes. nih.gov
Advanced Materials Science Applications
The unique combination of a fluorine atom, a thiol group, and an alkoxy chain in this compound makes it a candidate for the synthesis of specialized polymers and nanostructures. The thiol group provides a reactive handle for polymerization or surface anchoring, while the fluoro and hexyloxy substituents can be used to fine-tune the resulting material's properties.
Design of Fluorinated Polymers with Tuned Properties
Thiophenol and its derivatives are recognized as important monomers in the preparation of various polymers. mdpi.com The presence of the thiol group in this compound allows it to participate in polymerization reactions, such as thiol-ene "click" chemistry. This type of reaction is known for its high efficiency and specificity, enabling the formation of well-defined polymer networks. acs.org
The incorporation of the n-hexyloxy side chain is expected to significantly influence the physical properties of the resulting polymer. Studies on n-alkyl derivatized thiol-ene networks have shown that increasing the length of the alkyl chain can act as a spacer, expanding the polymer network and increasing the free volume. acs.org This expansion leads to a decrease in density and a dramatic increase in gas permeability. acs.org The flexible hexyloxy group in a polymer derived from this compound would likely impart lower glass transition temperatures and increased hydrophobicity to the material's surface. acs.org
The fluorine atom on the benzene ring would further modify the polymer's characteristics by enhancing its thermal stability, chemical resistance, and introducing unique electronic properties. The strategic placement of these functional groups allows for the rational design of fluorinated polymers with properties tailored for specific applications, such as gas separation membranes or hydrophobic coatings.
Table 1: Predicted Property Tuning in Polymers Incorporating this compound
| Structural Feature | Influence on Polymer Property | Potential Application |
| Thiol Group | Enables polymerization via thiol-ene reactions. | Cross-linked polymer networks. |
| Fluorine Atom | Increases thermal stability and chemical resistance. | High-performance coatings, chemically resistant materials. |
| n-Hexyloxy Chain | Increases free volume, enhances hydrophobicity. | Gas separation membranes, hydrophobic surfaces. |
Self-Assembly and Nanostructure Formation
The thiol group is well-known for its strong affinity for noble metal surfaces, such as gold and silver, leading to the spontaneous formation of self-assembled monolayers (SAMs). rsc.orgcdnsciencepub.com This property is central to the use of this compound in creating ordered nanostructures on surfaces. When exposed to a gold surface, the molecule is expected to anchor via the sulfur atom, with the fluorinated benzene ring and the hexyloxy tail oriented away from the surface.
The self-assembly process for alkyl thiols on gold is often a two-step mechanism, involving an initial fast adsorption followed by a slower rearrangement to form a more ordered layer. cdnsciencepub.com The n-hexyloxy chain, while relatively short, contributes to the van der Waals interactions between adjacent molecules, promoting a densely packed and stable monolayer. The presence of the fluorine atom can introduce specific intermolecular interactions, potentially influencing the packing and electronic properties of the SAM. The formation of these organized monolayers can be used to modify the surface properties of materials, for instance, in creating platforms for biosensors or controlling surface wetting.
Table 2: Characteristics of Self-Assembled Monolayers of Alkyl Thiophenols
| Thiol Chain Length | Adsorption Process | Resulting Layer Characteristics |
| Short-chain (e.g., Hexane Thiol) | Two-step process with initial ~50% coverage. cdnsciencepub.com | Less ordered, lower packing density. |
| Long-chain (e.g., Dodecane Thiol) | Two-step process with initial ~80% coverage. cdnsciencepub.com | Highly ordered, densely packed, smooth and homogenous surface. cdnsciencepub.com |
Sensing Applications (relevant for hexyloxy compounds)
Thiophenol derivatives are extensively used in the development of chemical sensors, particularly fluorescent and colorimetric probes. mdpi.comacs.org The functional groups on the thiophenol ring can be engineered to interact selectively with specific analytes, leading to a detectable signal. rsc.org
The structure of this compound suggests its potential as a component in sensor design. The thiol group can serve as a recognition site or as an anchor to a sensor substrate, such as gold nanoparticles for Surface-Enhanced Raman Spectroscopy (SERS). rsc.org The fluorinated ring can be advantageous in creating fluorous interactions, which can be exploited for the selective detection of fluorinated compounds. For instance, sensors have been developed using partially fluorinated alkanethiols to detect per- and polyfluoroalkyl substances (PFAS). researchgate.net
The n-hexyloxy group plays a crucial role in tuning the sensor's properties. It enhances the molecule's hydrophobicity, which can be critical for partitioning the sensor molecule into specific phases or for interacting with nonpolar analytes. In the context of fluorescent probes, the alkoxy chain can influence the photophysical properties and solubility of the probe in various media, which is essential for applications in both environmental and biological sensing. acs.org The combination of these features could enable the development of selective sensors for environmental pollutants or biologically relevant molecules.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol represents a synthetically accessible and versatile chemical entity. Its unique combination of a fluorinated aromatic ring, a reactive thiol group, and a flexible ether side chain provides a platform for diverse chemical modifications and potential applications. The outlined synthetic strategies and characterization data provide a foundation for further investigation into this compound.
Emerging Synthetic Methodologies for Similar Compounds
Future research could explore more efficient and sustainable synthetic methods. This includes the use of C-H activation to directly introduce the thiol or other functional groups, as well as flow chemistry approaches for improved scalability and safety.
Unexplored Mechanistic Pathways and Reaction Discoveries
The interplay between the different functional groups in this molecule could lead to the discovery of novel reaction pathways. For instance, intramolecular cyclization reactions or unique rearrangements could be explored under various catalytic conditions.
Novel Applications in Materials Innovation
The ability of this compound to form self-assembled monolayers could be exploited in the development of advanced materials with tailored surface properties, such as in sensors, electronic devices, and biocompatible coatings.
Prospects for Computational Chemistry in Guiding Experimental Design
Advanced computational modeling will continue to be a powerful tool to predict the properties and reactivity of this and related molecules. This can guide experimental efforts by identifying promising synthetic targets and predicting their potential applications before they are synthesized in the lab.
Q & A
Basic Research Questions
Q. How can the thiophenol group in 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol be protected during synthesis to prevent unwanted oxidation?
- Methodological Answer : To prevent oxidation of the thiophenol (-SH) group, use protective strategies such as:
- Silylation : Trimethylsilyl (TMS) groups can shield the thiol during reactions.
- Acetal Formation : Temporary protection via reaction with aldehydes or ketones under acidic conditions.
- Disulfide Formation : Mild oxidation to disulfide (S–S) intermediates, reversible under reducing conditions (e.g., DTT).
- Reference : Similar protection strategies are employed in thiophenol-based cross-linker synthesis, where elimination side reactions are mitigated by protecting thiols during ester hydrolysis .
Q. What are the key considerations for designing a synthetic route to ensure high yield and purity of this compound?
- Methodological Answer :
- Stepwise Functionalization : Introduce the hexyloxy and fluorophenyl groups sequentially to avoid steric hindrance.
- Catalytic Optimization : Use Lewis acids (e.g., TMSOTf) for efficient coupling, as seen in glycosylation reactions .
- Purification : Employ column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates, similar to protocols for oligosaccharide synthesis .
- Side Reaction Mitigation : Control reaction temperature (-40°C to -20°C) to suppress byproducts, as demonstrated in NIS/TMSOTf-mediated couplings .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- 1H NMR :
- Thiophenol proton (SH) typically appears at δ 3.0–3.5 ppm (broad, exchangeable).
- Fluorine substituents deshield adjacent protons (e.g., aromatic protons near F show splitting).
- 13C NMR :
- The hexyloxy methyl group resonates at δ 65–70 ppm (C-O).
- Aromatic carbons adjacent to fluorine show characteristic shifts (e.g., C-F coupling ~245 ppm).
- Reference : NMR data for structurally similar compounds, such as 4-Methoxylphenyl derivatives, validate this approach .
Advanced Research Questions
Q. How does the hexyloxy substituent influence the nucleophilic reactivity of the thiol group in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-donating hexyloxy group increases electron density on the aromatic ring, potentially reducing thiol nucleophilicity.
- Steric Effects : The bulky hexyl chain may hinder access to the thiol group in sterically demanding reactions.
- Kinetic Analysis : Use density functional theory (DFT) to model transition states and compare reaction rates with shorter-chain analogs.
- Reference : Computational studies on thiol-maleimide reactions demonstrate how substituents alter reaction mechanisms and kinetics .
Q. What analytical techniques confirm regioselectivity in substitution reactions involving this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify substitution patterns (e.g., para vs. ortho positions on the aromatic ring).
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to map spatial arrangements.
- Mass Spectrometry (HRMS) : Detect isotopic patterns to confirm molecular formulas of reaction products.
- Reference : X-ray structures of (E)-4-Fluoro-2-[(hydroxyphenethyl)iminemethyl]phenol provide precedents for regiochemical analysis .
Q. How do surface interactions of this compound compare to simpler thiophenols on gold electrodes?
- Methodological Answer :
- Electrochemical Desorption : Measure desorption potentials in alkaline solutions (e.g., 0.5 M KOH) using cyclic voltammetry.
- SAM Characterization : Use AFM or STM to compare monolayer order; longer alkyl chains (hexyloxy) may enhance packing vs. disordered thiophenol monolayers.
- Reference : Studies on thiophenol and PMT desorption from Au(111) surfaces highlight the role of alkyl spacers in SAM stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
